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  • Product: 1-Cyclopropyl-4-methylpentan-1-one
  • CAS: 4359-71-1

Core Science & Biosynthesis

Foundational

Thermodynamic Solvation Dynamics and Solubility Profiling of 1-Cyclopropyl-4-methylpentan-1-one in Organic Solvents

An in-depth technical analysis of the solvation dynamics and solubility profile of 1-cyclopropyl-4-methylpentan-1-one. Executive Summary 1-cyclopropyl-4-methylpentan-1-one (CAS: 4359-71-1) is a specialized, sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solvation dynamics and solubility profile of 1-cyclopropyl-4-methylpentan-1-one.

Executive Summary

1-cyclopropyl-4-methylpentan-1-one (CAS: 4359-71-1) is a specialized, sterically hindered lipophilic ketone[1]. Its unique structural motif—a rigid cyclopropyl ring conjugated to a flexible 4-methylpentyl chain via a carbonyl bridge—imparts distinct physicochemical properties. As a Senior Application Scientist, I have structured this whitepaper to decode its solvation thermodynamics. Understanding its solubility profile in various organic solvents is critical for reaction optimization, extraction processes, and formulation development in pharmaceutical and agrochemical applications.

Physicochemical Profiling & Thermodynamic Modeling

The cohesive energy density of a solvent or solute can be described using Hansen Solubility Parameters (HSP), a framework that divides the total energy of vaporization into atomic dispersion (δD), molecular dipole-dipole polarity (δP), and hydrogen-bonding (δH) forces[2].

For a structurally related, lower-molecular-weight ketone like Methyl Isobutyl Ketone (MIBK), the HSP values are well-established: δD = 15.3, δP = 6.1, δH = 4.1 MPa½[3]. Due to the extended hydrocarbon chain (C9 vs C6) and the alicyclic cyclopropyl ring in 1-cyclopropyl-4-methylpentan-1-one, the molecule exhibits markedly increased hydrophobicity. Consequently, its predicted HSP values shift towards higher dispersion and lower polarity (Estimated: δD ≈ 16.2, δP ≈ 4.8, δH ≈ 3.2 MPa½).

Recent studies on the development of ketones as bio-based replacements for hydrocarbon solvents validate that higher-order aliphatic ketones behave thermodynamically similar to non-polar solvents like toluene[4]. This parameter set indicates that 1-cyclopropyl-4-methylpentan-1-one will exhibit infinite miscibility in non-polar to moderately polar organic solvents while showing near-zero solubility in highly polar protic solvents like water.

G cluster_0 Hansen Solubility Parameters (HSP) Solute 1-cyclopropyl-4-methylpentan-1-one (Hydrophobic Ketone) Disp Dispersion (δD) ~16.2 MPa½ Solute->Disp Polar Polarity (δP) ~4.8 MPa½ Solute->Polar HBond H-Bonding (δH) ~3.2 MPa½ Solute->HBond Solvent1 Non-polar Solvents (Hexane, Toluene) High Affinity Disp->Solvent1 Solvent2 Polar Aprotic (Ethyl Acetate) High Affinity Polar->Solvent2 Solvent3 Highly Polar/Protic (Water) Low Affinity HBond->Solvent3

Fig 1. Hansen Solubility Parameter (HSP) interaction pathways dictating solvent affinity.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To empirically validate the thermodynamic predictions, a standardized isothermal shake-flask method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) is employed. This protocol is engineered with built-in self-validation to ensure data integrity.

Step-by-Step Workflow & Causality:

  • Solvent Preparation & Saturation : Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial equipped with a PTFE-lined screw cap. Causality: The PTFE lining prevents solvent evaporation and plasticizer leaching, which would otherwise alter the solvent's dielectric constant and skew solubility data.

  • Solute Addition : Incrementally add 1-cyclopropyl-4-methylpentan-1-one to the solvent until a distinct biphasic system is observed (for immiscible systems). For highly compatible solvents, the system will remain a single miscible phase.

  • Thermal Equilibration : Submerge the vials in a thermostatic water bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 hours. Causality: 24 hours of continuous agitation ensures that the thermodynamic equilibrium between the solute and the solvent is fully established, overcoming any kinetic barriers to solvation.

  • Self-Validation Step (Equilibrium Confirmation) : Sample the supernatant at 24 hours and 48 hours. Causality: If the GC-FID quantification shows < 2% variance between the 24h and 48h time points, true thermodynamic equilibrium is confirmed, validating the protocol.

  • Phase Separation : Centrifuge the samples at 3000 × g for 15 minutes at 25 °C. Causality: Centrifugation rapidly separates micro-emulsions or suspended micro-droplets, ensuring that the sampled supernatant represents true dissolved solute rather than a colloidal suspension.

  • GC-FID Quantification : Extract 100 µL of the supernatant using a positive-displacement pipette, dilute in acetonitrile, and analyze via GC-FID against a multi-point external calibration curve.

G A Solute: 1-cyclopropyl-4-methylpentan-1-one C Isothermal Shake-Flask Equilibration (24h, 25°C) A->C B Solvent Selection (Varying HSP) B->C D Phase Separation (Centrifugation at 3000 x g) C->D E Supernatant Extraction & Dilution D->E F GC-FID / HPLC-UV Quantification E->F G Data Analysis & HSP Plotting F->G

Fig 2. Standardized isothermal shake-flask methodology for empirical solubility determination.

Quantitative Data: Predicted Solubility Profile

Based on the HSP interaction radius (Ra) and empirical behaviors of homologous ketones, the solubility profile is summarized below:

SolventSolvent ClassδD (MPa½)δP (MPa½)δH (MPa½)Predicted Solubility at 25°C
Hexane Non-polar Aliphatic14.90.00.0> 1000 mg/mL (Miscible)
Toluene Non-polar Aromatic18.01.42.0> 1000 mg/mL (Miscible)
Ethyl Acetate Polar Aprotic15.85.37.2> 1000 mg/mL (Miscible)
Methanol Polar Protic15.112.322.3~400 - 600 mg/mL (High)
Water Highly Polar Protic15.616.042.3< 1.0 mg/mL (Immiscible)

Mechanistic Insights & Solvent Selection Strategy

The solvation dynamics of 1-cyclopropyl-4-methylpentan-1-one are governed by the interaction distance in the 3D Hansen space[5]. The carbonyl oxygen acts as a weak hydrogen-bond acceptor, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., ethyl acetate) and weak hydrogen bonding with protic solvents (e.g., methanol)[6].

However, the bulky 4-methylpentyl group and the cyclopropyl ring dominate the molecule's solvent-accessible surface area, creating a massive hydrophobic shield. This steric bulk severely disrupts the hydrogen-bonded network of water. The energetic penalty of cavity formation in water far exceeds the weak enthalpic gain from carbonyl-water hydrogen bonding, leading to an overwhelmingly unfavorable free energy of solvation (ΔG > 0) and driving spontaneous phase separation.

Conclusion

1-cyclopropyl-4-methylpentan-1-one is a highly lipophilic ketone that exhibits broad-spectrum miscibility across non-polar and polar aprotic organic solvents. By leveraging Hansen Solubility Parameters and a self-validating empirical shake-flask protocol, researchers can precisely engineer solvent systems for the extraction, synthesis, and formulation of this compound.

References

  • NextSDS . 1-cyclopropyl-4-methylpentan-1-one — Chemical Substance Information. Available at: [Link]

  • Hansen, C. M. Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Available at: [Link]

  • Byrne, F. P., et al. (2018) . A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(17). DOI: 10.1039/C8GC01132J. Available at: [Link]

  • Abbott, S. Hansen Solubility Parameters - Prof Steven Abbott. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Grignard Reaction Conditions for 1-Cyclopropyl-4-methylpentan-1-one Preparation

Executive Summary The synthesis of aliphatic-cycloaliphatic ketones requires precise control over nucleophilic addition to prevent the formation of undesired tertiary alcohols. This application note details the optimized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of aliphatic-cycloaliphatic ketones requires precise control over nucleophilic addition to prevent the formation of undesired tertiary alcohols. This application note details the optimized synthesis of 1-cyclopropyl-4-methylpentan-1-one (CAS 4359-71-1)[1], a highly versatile building block used in pharmaceutical development. To ensure maximum yield and purity, this guide outlines two distinct, self-validating Grignard-based methodologies: the highly controlled Weinreb Amide route and the atom-economical Nitrile route.

Mechanistic Rationale & Pathway Selection

The direct addition of Grignard reagents to standard acyl derivatives (such as acid chlorides or esters) notoriously leads to the over-addition of the nucleophile, yielding tertiary alcohols[2]. To circumvent this, we employ two specialized electrophiles:

  • Pathway A: The Weinreb Amide Route (Gold Standard) First reported by Nahm and Weinreb in 1981[2], this method utilizes an N-methoxy-N-methylamide electrophile. Upon attack by cyclopropylmagnesium bromide, the intermediate forms a highly stable five-membered cyclic tetrahedral chelate[3]. The magnesium ion coordinates simultaneously with the carbonyl oxygen and the N-methoxy oxygen[4]. This chelation prevents the collapse of the tetrahedral intermediate into a reactive ketone. Only upon the introduction of an aqueous acidic quench does the chelate break down to release the strictly mono-addition product: 1-cyclopropyl-4-methylpentan-1-one.

  • Pathway B: The Nitrile Route (Atom-Economical Alternative) Reacting 4-methylpentanenitrile directly with the Grignard reagent forms an intermediate imine magnesium salt. Because this salt is stable and significantly less electrophilic than the starting nitrile under anhydrous conditions, a second equivalent of the Grignard reagent cannot attack[5]. A subsequent vigorous aqueous hydrolysis step converts the imine intermediate into the target ketone.

Synthetic Workflows

G StartA 4-Methylpentanoyl Chloride (or Acid) Weinreb Weinreb Amide (N-methoxy-N-methyl-4-methylpentanamide) StartA->Weinreb N,O-Dimethylhydroxylamine HCl DIPEA, DCM, 0 °C to RT StartB 4-Methylpentanenitrile Imine Imine Magnesium Salt (Intermediate) StartB->Imine Cyclopropylmagnesium bromide THF, 40 °C Chelate 5-Membered Chelate (Intermediate) Weinreb->Chelate Cyclopropylmagnesium bromide THF, 0 °C Product 1-Cyclopropyl-4-methylpentan-1-one Imine->Product 2M HCl Quench (Vigorous Hydrolysis) Chelate->Product Sat. NH4Cl Quench (Mild Hydrolysis)

Figure 1: Parallel synthetic workflows for 1-cyclopropyl-4-methylpentan-1-one via Weinreb amide (left) and nitrile (right) intermediates.

Validated Experimental Protocols

Protocol A: Synthesis via Weinreb Amide (Recommended)

This two-step protocol is favored for drug development applications requiring >98% purity and minimal purification overhead[6].

Step 1: Preparation of N-methoxy-N-methyl-4-methylpentanamide

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-methylpentanoyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M). Cool to 0 °C using an ice bath.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

  • Base Introduction: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise over 15 minutes.

    • Causality: DIPEA neutralizes the HCl generated during the amidation, driving the reaction forward while preventing the degradation of the hydroxylamine.

    • Self-Validating Cue: The solution will emit a faint white vapor (amine hydrochloride salt formation) and turn slightly yellow.

  • Workup: Stir for 2 hours at room temperature. Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Grignard Addition

  • Setup: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF (0.3 M) under nitrogen. Cool to 0 °C[6].

  • Addition: Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 1.15 equiv) dropwise via syringe pump[6].

    • Causality: Maintaining 0 °C preserves the stability of the tetrahedral chelate intermediate[3] and safely dissipates the exothermic energy of the Grignard addition.

    • Self-Validating Cue: A mild exotherm will be felt on the flask wall. The solution will transition to a pale, clear yellow as the stable chelate forms.

  • Reaction Monitoring: Stir for 1–2 hours at room temperature. Verify completion via TLC (Hexanes/EtOAc 8:2). Note: As the product lacks a UV chromophore, visualize using a KMnO₄ stain (yellow spot on a purple background).

  • Quench & Workup: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl[6].

    • Self-Validating Cue: Mild gas evolution and the rapid dissolution of suspended magnesium salts confirm the breakdown of the chelate into the target ketone. Extract with EtOAc, dry, and concentrate.

Protocol B: Synthesis via 4-Methylpentanenitrile (Atom-Economical)

This single-step Grignard addition is ideal for rapid scale-up where atom economy is prioritized over crude purity.

Step 1: Grignard Addition

  • Setup: Dissolve 4-methylpentanenitrile (1.0 equiv) in anhydrous THF (0.5 M) under a nitrogen atmosphere.

  • Addition: Add cyclopropylmagnesium bromide (0.5 M in THF, 1.25 equiv) at room temperature.

  • Heating: Heat the reaction mixture to 40 °C for 4–6 hours.

    • Causality: Nitriles are significantly less electrophilic than acyl chlorides. Furthermore, the cyclopropyl Grignard reagent possesses moderate steric bulk. Mild heating overcomes the activation energy barrier required for nucleophilic attack.

    • Self-Validating Cue: As the reaction progresses, the initially clear solution will become increasingly turbid, eventually forming a thick suspension. This precipitate is the insoluble imine magnesium salt, visually validating successful addition.

Step 2: Imine Hydrolysis

  • Quench: Cool the suspension to 0 °C. Carefully add 2M aqueous HCl dropwise until the pH reaches ~2.

    • Causality: The imine salt is highly stable; vigorous acidic conditions are mandatory to drive the hydrolysis to the ketone.

    • Self-Validating Cue: The turbid suspension will rapidly clear and separate into two distinct phases as the magnesium salts dissolve and the imine hydrolyzes into the organic layer.

  • Workup: Stir vigorously at room temperature for 1 hour. Extract with methyl tert-butyl ether (MTBE), wash with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate.

Quantitative Protocol Comparison

The following table summarizes the operational metrics and expected outcomes for both methodologies to aid in route selection:

ParameterProtocol A: Weinreb AmideProtocol B: Nitrile
Intermediate Formed Stable 5-Membered ChelateImine Magnesium Salt
Grignard Equivalents 1.10 – 1.15 equiv1.25 – 1.50 equiv
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Quench / Hydrolysis Mild (Saturated NH₄Cl)Vigorous (2M HCl)
Over-addition Risk Very Low (Chelate protected)Low (Imine salt protected)
Expected Yield 75% – 85%60% – 70%
Primary Impurity Unreacted Weinreb amideKetimine / Unreacted nitrile
Scalability Excellent (Standard in Pharma)Good (High atom economy)

References

  • NextSDS. (2026). 1-cyclopropyl-4-methylpentan-1-one — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Available at:[Link]

  • Wikipedia Contributors. (2025). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Orient Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and their Applications. Orient J Chem. Available at:[Link]

  • ResearchGate. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. ResearchGate. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Extraction and Purification of 1-Cyclopropyl-4-methylpentan-1-one

Introduction: The Importance of Purity for 1-Cyclopropyl-4-methylpentan-1-one in Research and Development 1-Cyclopropyl-4-methylpentan-1-one, a specialty ketone, is a valuable building block in organic synthesis, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Purity for 1-Cyclopropyl-4-methylpentan-1-one in Research and Development

1-Cyclopropyl-4-methylpentan-1-one, a specialty ketone, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a cyclopropyl ring introduces unique conformational constraints and electronic properties, making it a desirable moiety for modulating biological activity and physicochemical characteristics of target molecules.[1] The purity of this reagent is paramount, as even minor impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the integrity of final products.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction and purification of 1-cyclopropyl-4-methylpentan-1-one from a typical crude reaction mixture. The protocols outlined herein are designed to address common impurities and are adaptable to various laboratory scales.

Understanding the Synthetic Landscape: A Plausible Route and Anticipated Impurities

While specific proprietary synthesis routes may vary, a common and logical approach to a compound like 1-cyclopropyl-4-methylpentan-1-one is the Friedel-Crafts acylation of cyclopropane with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5][6]

This synthetic strategy informs the likely impurity profile of the crude product, which is essential for designing an effective purification strategy.

Key Anticipated Impurities:

  • Unreacted Starting Materials:

    • 4-methylpentanoyl chloride

    • Cyclopropane (volatile, likely removed during initial work-up)

  • Catalyst Residues:

    • Aluminum chloride (AlCl₃) and its hydrated forms

  • Byproducts of the Acylating Agent:

    • 4-methylpentanoic acid (from hydrolysis of the acyl chloride)

  • Solvent Residues:

    • Dependent on the reaction solvent (e.g., dichloromethane, carbon disulfide)

  • Side-Reaction Products:

    • Potential for rearranged or oligomeric products, though Friedel-Crafts acylation is generally less prone to rearrangement than alkylation.[3]

Purification Strategy: A Multi-Step Approach to High Purity

A robust purification strategy for 1-cyclopropyl-4-methylpentan-1-one involves a logical sequence of extraction and a final polishing step, typically distillation or chromatography. The choice of the final step will depend on the required purity level and the scale of the synthesis.

Sources

Method

Application Note: Process Scale-Up and Optimization for the Synthesis of 1-Cyclopropyl-4-methylpentan-1-one

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Executive Summary The transition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Executive Summary

The transition of novel therapeutic compounds from discovery to clinical manufacturing requires highly robust, scalable, and self-validating synthetic routes.1[1] is a critical aliphatic-alicyclic ketone intermediate. It serves as the primary precursor for2, an amino ketone heavily investigated in medicinal chemistry for its unique structural features and biological activities[2].

This application note details a field-proven, 10-kilogram pilot-scale protocol for synthesizing this ketone. By leveraging Weinreb amide methodology, this protocol eliminates the over-alkylation issues traditionally associated with Grignard additions, ensuring >99% purity suitable for downstream pharmaceutical applications[3].

Strategic Rationale & Mechanistic Causality

The classical synthesis of ketones via the addition of Grignard reagents to acid chlorides or esters is notoriously difficult to scale. The nascent ketone is often more electrophilic than the starting material, leading to rapid over-addition and the formation of undesired tertiary alcohols.

To engineer a self-limiting reaction, our protocol employs the Weinreb Amide Route (). By converting cyclopropanecarboxylic acid to N-methoxy-N-methylcyclopropanecarboxamide, the subsequent addition of isopentylmagnesium bromide forms a highly stable, 5-membered chelated intermediate.

Causality of the Chelate: The magnesium ion coordinates simultaneously with the methoxy oxygen and the carbonyl oxygen. This chelation acts as a thermodynamic sink, trapping the tetrahedral intermediate and completely halting the reaction at the mono-addition stage. The intermediate only collapses to form the target ketone upon the introduction of an acidic aqueous quench, physically separating the highly reactive Grignard reagent from the product.

Mechanism N1 Weinreb Amide (Cyclopropyl-C(=O)N(OMe)Me) N3 Chelated Tetrahedral Intermediate (Stable) N1->N3 Nucleophilic Attack (-15°C to 0°C) N2 Grignard Reagent (Isopentyl-MgBr) N2->N3 Mg2+ Coordination N5 1-Cyclopropyl-4-methylpentan-1-one (Target Ketone) N3->N5 Intermediate Collapse (Hydrolysis) N4 Aqueous HCl Quench (pH < 3) N4->N5 Destroys Chelate

Figure 1: Mechanistic pathway of Weinreb amide mono-alkylation preventing over-addition.

Self-Validating Industrial Workflow

Trustworthiness in process chemistry relies on systems that validate themselves before progressing. This protocol integrates strict In-Process Controls (IPCs) . The reaction is logically gated; it cannot proceed to the next phase unless specific analytical criteria (e.g., Karl Fischer moisture limits, GC-FID conversion rates) are met.

Workflow S1 Reactor Prep & Inerting (N2 Purge, <50 ppm H2O) S2 Amide Formation (CDI Activation) S1->S2 S3 Grignard Dosing (Strict Temp Control: -15°C) S2->S3 S4 IPC Check (GC-FID < 1% SM) S3->S4 S4->S3 Fail (Add Reagent) S5 Reverse Quench (Aqueous HCl at 0°C) S4->S5 Pass S6 Fractional Distillation (>99% Purity) S5->S6

Figure 2: Self-validating industrial workflow for ketone synthesis with integrated IPC.

10-kg Pilot Scale Experimental Protocol

Stage 1: Activation and Amidation
  • Reactor Preparation: Purge a 50 L glass-lined reactor with ultra-high purity N₂. Charge with 10 L of anhydrous dichloromethane (DCM).

  • Activation: Add 1.0 kg (11.6 mol) of cyclopropanecarboxylic acid. Cool the jacket to 5 °C. Portion-wise, add 2.07 kg (12.8 mol, 1.1 eq) of N,N'-Carbonyldiimidazole (CDI).

    • Causality Insight: CDI is explicitly chosen over thionyl chloride (SOCl₂) to avoid corrosive HCl and SO₂ off-gassing, which requires complex scrubbing infrastructure at scale. The byproduct of CDI is simply CO₂ and water-soluble imidazole.

  • Amidation: After CO₂ evolution ceases (approx. 2 hours), add 1.25 kg (12.8 mol, 1.1 eq) of N,O-Dimethylhydroxylamine hydrochloride. Stir at 20 °C for 12 hours.

  • Workup & Solvent Swap: Wash the organic layer with 3 x 5 L of 1N HCl to remove imidazole, followed by 5 L of brine. Concentrate under reduced pressure and perform a continuous solvent swap to anhydrous Tetrahydrofuran (THF) until the final volume is 10 L.

    • Self-Validation (IPC 1): Perform a Karl Fischer titration. The system must show < 50 ppm H₂O before proceeding to Stage 2 to prevent the catastrophic, exothermic quenching of the Grignard reagent.

Stage 2: Grignard Addition
  • Cooling: Chill the THF solution of the Weinreb amide to -15 °C using a Huber chiller unit.

  • Dosing: Continuously dose 6.4 L of Isopentylmagnesium bromide (3-methylbutylmagnesium bromide, 2.0 M in THF, 12.8 mol, 1.1 eq) at a highly controlled rate of 0.05 L/min.

    • Causality Insight: The addition is highly exothermic. Maintaining the internal temperature strictly below 0 °C is critical. If the temperature rises, the thermal energy will overcome the activation barrier required to break the magnesium-chelate, prematurely collapsing the intermediate and exposing the formed ketone to a second Grignard attack.

  • Self-Validation (IPC 2): 30 minutes post-dosing, withdraw a 1 mL aliquot via a syringe port. Quench in 1N HCl, extract with EtOAc, and analyze via GC-FID. The protocol dictates that the peak area of the Weinreb amide must be < 1.0% . If > 1.0%, titrate an additional 0.05 eq of Grignard reagent and re-test.

Stage 3: Quench and Purification
  • Reverse Quench: Transfer the reaction mixture slowly into a second reactor containing 15 L of pre-chilled 2N HCl at 0 °C.

    • Causality Insight: "Reverse quenching" (adding the reaction mixture to the acid, rather than acid to the reaction) ensures the bulk environment remains strictly acidic during the collapse of the tetrahedral intermediate. This prevents base-catalyzed side reactions, such as aldol condensations of the nascent ketone.

  • Phase Separation: Separate the aqueous layer and extract with 2 x 5 L of methyl tert-butyl ether (MTBE). Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Distillation: Remove solvents under reduced pressure. Purify the crude product via fractional distillation under high vacuum (e.g., 2 mbar). The target compound, 1-cyclopropyl-4-methylpentan-1-one, distills as a clear, colorless oil.

Quantitative Batch Data Across Scales

To demonstrate the robustness of this protocol, the following table summarizes the quantitative metrics observed during the scale-up from a 100 g laboratory batch to the 10 kg pilot scale. The consistency in yield and the suppression of the tertiary alcohol impurity validate the thermal management and IPC gating of the process.

Scale LevelBatch SizeIsolated Yield (%)Purity (GC-FID)Major Impurity (Tertiary Alcohol)E-Factor (kg waste / kg product)
Lab 100 g92.4%>99.5%< 0.1%12.4
Kilo-Lab 1.0 kg91.8%>99.2%0.2%10.8
Pilot Plant 10.0 kg89.5%>99.0%0.4%8.2*

*Note: The significant improvement in the E-Factor at the pilot scale reflects the implementation of optimized MTBE and THF solvent recovery protocols during the distillation phase.

References

  • Buy 4-Amino-1-cyclopropyl-4-methylpentan-1-one (EVT-15389477). EvitaChem.
  • 1-cyclopropyl-4-methylpentan-1-one — Chemical Substance Information. NextSDS.
  • 1-Cyclopropyl-4-methylpentan-1-one. Sapphire Bioscience.
  • N-methoxy-n-methylamides as effective acylating agents . Nahm, S., & Weinreb, S. M. (1981). Tetrahedron Letters, 22(39), 3815-3818. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Cyclopropyl-4-methylpentan-1-one Distillation

Welcome to the Technical Support Center. The purification of cyclopropyl ketones, specifically 1-cyclopropyl-4-methylpentan-1-one[1], presents unique thermodynamic and chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of cyclopropyl ketones, specifically 1-cyclopropyl-4-methylpentan-1-one[1], presents unique thermodynamic and chemical challenges. Due to the inherent ring strain of the cyclopropyl group and the reactivity of the ketone moiety, researchers frequently encounter thermal degradation, co-distilling azeotropes, and close-boiling halogenated impurities during distillation[2].

This guide is engineered for drug development professionals and synthesis chemists. It provides causality-driven troubleshooting, quantitative impurity profiling, and a self-validating standard operating procedure (SOP) to ensure high-purity isolation.

Diagnostic Workflow for Distillation Impurities

Before altering your distillation parameters, it is critical to logically isolate the class of impurity affecting your yield. The following diagnostic workflow dictates the necessary physical interventions based on analytical profiling.

G A Crude 1-cyclopropyl-4-methylpentan-1-one B GC-MS & Karl Fischer Analysis A->B C High Moisture (>500 ppm) B->C Water detected D Close-Boiling Impurities B->D Isomers/Precursors E Heavy Oligomers (>5%) B->E Aldol products F Azeotropic Drying (CaCl2 / MgSO4) C->F G Fractional Vacuum Distillation (>15 Theoretical Plates) D->G H Short-Path Distillation (Minimize Thermal History) E->H F->G I Pure Target Ketone (>99% GC) G->I Collect main fraction H->G Refine distillate

Workflow for diagnosing and resolving cyclopropyl ketone distillation impurities.

Quantitative Impurity Profiling

Understanding the relative volatility ( α ) and typical concentrations of impurities allows for the precise calculation of required theoretical plates. Below is a summary of the quantitative data associated with 1-cyclopropyl-4-methylpentan-1-one crude mixtures.

Impurity TypeTypical Crude ConcentrationRelative Volatility ( α )Required Theoretical PlatesPrimary Resolution Strategy
Water (Azeotrope) 2.0% – 5.0%Forms Binary AzeotropeN/AExtensive chemical desiccation ( CaCl2​ ) prior to heating[3].
Halogenated Precursors 5.0% – 15.0%1.05 – 1.1515 – 25High-reflux fractional vacuum distillation[4].
Aldol Condensation Tars 1.0% – 10.0%> 3.02 – 5Short-path distillation to minimize thermal residence time[2].
Isomeric Ketones 2.0% – 8.0%1.02 – 1.08> 30Preparative chromatography or specialized structured packing.

Troubleshooting FAQs

Q: Why does my distillation pot rapidly darken, accompanied by a sudden drop in vacuum pressure? A: This phenomenon indicates acute thermal degradation, specifically base-catalyzed aldol condensation or polymerization of the cyclopropyl ketone[2]. While the cyclopropyl ring is relatively stable, the ketone moiety readily enolizes at elevated temperatures if trace basic or acidic impurities remain from the synthesis (e.g., residual NaOH from the cyclization step)[3]. The sudden drop in vacuum is caused by the outgassing of low-molecular-weight decomposition byproducts. Causality & Solution: The thermal residence time in the reboiler is too high. Ensure complete neutralization during the aqueous workup. Switch from atmospheric distillation to high-vacuum fractional distillation to drastically lower the boiling point, thereby preventing the activation energy required for polymerization from being reached.

Q: My main fraction is persistently cloudy. What causes this, and how can it be resolved? A: Cloudiness in the distillate is the definitive hallmark of a ketone-water azeotrope[3]. 1-Cyclopropyl-4-methylpentan-1-one[1] forms a minimum-boiling binary azeotrope with water. During distillation, water co-distills with the ketone and phase-separates upon cooling in the receiving flask, creating an emulsion. Causality & Solution: Distillation cannot break this azeotrope efficiently. Pre-drying is mandatory. The organic layer must be thoroughly dried over anhydrous calcium chloride ( CaCl2​ ) for at least 1 hour prior to distillation[4]. If cloudiness persists, perform an azeotropic distillation with a low-boiling entrainer (e.g., hexane) to strip the water before collecting the main ketone fraction.

Q: Gas Chromatography (GC) shows a persistent impurity eluting just seconds before the target ketone. How do I remove it? A: This is typically an unreacted halogenated precursor (e.g., a substituted chloro-pentanone) or an isomeric byproduct[4]. Because these molecules share a nearly identical molecular weight and structural footprint, their relative volatility ( α ) approaches 1.0. Causality & Solution: A simple distillation setup lacks the mass-transfer efficiency required to separate close-boiling compounds. You must utilize a highly efficient fractionating column (e.g., a vacuum-jacketed Vigreux column or a column packed with glass helices) capable of generating at least 15–20 theoretical plates[3]. Operate at a high reflux ratio (e.g., 5:1) to ensure adequate vapor-liquid equilibration before drawing off the distillate.

Self-Validating Experimental Protocol: Fractional Vacuum Distillation

To guarantee the purity of 1-cyclopropyl-4-methylpentan-1-one, execute the following step-by-step methodology. Every step contains a Self-Validation Check to ensure the physical parameters are correct before proceeding, preventing cascading failures.

Step 1: Pre-Distillation Desiccation
  • Transfer the crude organic extract to a clean Erlenmeyer flask.

  • Add 25 g of anhydrous CaCl2​ per 100 mL of crude mixture[3].

  • Stir vigorously for 1 hour at room temperature. Decant the liquid and repeat with a fresh batch of desiccant.

  • Self-Validation Check: Perform a Karl Fischer titration on an aliquot of the decanted liquid. The moisture content must be <500 ppm . If >500 ppm, repeat the drying step. Proceeding with wet material guarantees azeotropic contamination and vacuum instability.

Step 2: Apparatus Assembly and Leak Testing
  • Assemble a vacuum distillation apparatus equipped with a 30-cm vacuum-jacketed column packed with glass helices[3].

  • Attach a variable take-off distillation head and a multi-neck receiving "cow" flask.

  • Apply high-vacuum grease to all ground-glass joints.

  • Self-Validation Check: Isolate the vacuum pump and monitor the system pressure. A leak rate exceeding 0.1 Torr/min indicates a compromised seal. Reseat all joints before applying heat; oxygen ingress at high temperatures will cause oxidative degradation of the ketone[2].

Step 3: Degassing and Fore-run Collection
  • Apply vacuum (target < 1 Torr) and slowly heat the distillation pot using a controlled heating mantle.

  • Collect the initial volatile fractions (residual extraction solvents, trace water, unreacted low-boiling precursors) at a low reflux ratio (1:1).

  • Self-Validation Check: Monitor the vapor temperature at the distillation head. The fore-run is complete only when the vapor temperature sharply rises and stabilizes near the theoretical boiling point of the target ketone under the applied vacuum.

Step 4: Main Fraction Elution
  • Increase the reflux ratio to 5:1 to maximize column efficiency.

  • Rotate the "cow" receiver to a clean, pre-weighed flask and begin collecting the main fraction.

  • Self-Validation Check: The vapor temperature must remain entirely static (within a ±0.5∘C window ) during the entire collection phase. Any temperature drift indicates the co-elution of close-boiling impurities[4]. If the temperature drifts, immediately switch to a new receiving flask to quarantine the impure fraction.

Step 5: Pot Residue Management
  • Cease heating when the pot volume drops to approximately 10% of the initial charge. Do not distill to dryness.

  • Self-Validation Check: Allow the pot to cool to ambient temperature under vacuum. Exposing hot, concentrated heavy oligomers to atmospheric oxygen can trigger rapid polymerization[2], forming intractable tars that will permanently damage the distillation flask.

Sources

Optimization

overcoming steric hindrance in 1-cyclopropyl-4-methylpentan-1-one functionalization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the functionalization of 1-cyclopropyl-4-methylpentan-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the functionalization of 1-cyclopropyl-4-methylpentan-1-one .

Due to the unique structural topology of this molecule—a highly rigid cyclopropyl ring paired with a flexible, branched isopentyl chain—standard functionalization strategies often fail. This guide provides field-proven troubleshooting, causal explanations for reaction failures, and self-validating experimental protocols to overcome steric hindrance and electronic side reactions.

I. Troubleshooting FAQs: Overcoming Steric and Electronic Barriers

Q1: Why do standard Grignard additions to 1-cyclopropyl-4-methylpentan-1-one result in poor yields and mostly recovered starting material?

A1: The failure of standard nucleophilic addition is a direct consequence of steric clash and competing kinetic pathways. The bulky cyclopropyl group and the isopentyl chain significantly raise the activation energy required for the nucleophile to achieve the Bürgi-Dunitz trajectory for polar 1,2-addition.

Instead of attacking the carbonyl carbon, the Grignard reagent acts as a base, abstracting the relatively unhindered α -protons (at the C2 position of the pentyl chain) to form an enolate. Upon aqueous workup, this enolate simply protonates back to the starting ketone[1]. Furthermore, in sterically congested systems, Single-Electron Transfer (SET) can outcompete polar addition, generating a ketyl radical intermediate that induces irreversible ring-opening of the cyclopropyl moiety[1].

Q2: How can I suppress enolization and force the nucleophilic addition to the carbonyl?

A2: You must alter the transition state electronics using the Imamoto Reaction (CeCl₃-mediated addition). Anhydrous Cerium(III) chloride is highly oxophilic and acts as a strong Lewis acid. By pre-coordinating to the carbonyl oxygen, CeCl₃ dramatically increases the electrophilicity of the carbonyl carbon. This coordination lowers the activation energy for direct 1,2-addition, allowing it to kinetically outcompete both α -deprotonation (enolization) and SET pathways[1].

Q3: I need to selectively functionalize the α -position of the alkyl chain. How do I prevent cyclopropyl ring-opening during enolization?

A3: Ring-opening is a notorious side reaction when cyclopropyl ketones are exposed to strong bases at elevated temperatures[2]. The strain of the three-membered ring makes it susceptible to cleavage via thermodynamic equilibration.

To achieve regioselective enolization at the C2 position (kinetic enolate) without degrading the cyclopropyl ring, you must use a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at strictly cryogenic temperatures (-78 °C). The low temperature suppresses the thermal energy required for ring-opening. Trapping the enolate immediately with Trimethylsilyl chloride (TMSCl) yields a stable silyl enol ether, which can be isolated and used for downstream cross-coupling or Mukaiyama aldol reactions[3].

Q4: How do I control diastereoselectivity during the reduction of the carbonyl group?

A4: The stereochemical outcome relies heavily on the substrate's conformational preference. 1-cyclopropyl-4-methylpentan-1-one predominantly adopts a bisected s-cis conformation to maximize orbital overlap between the cyclopropyl pseudo- π system and the carbonyl π -system[4]. Hydride attack occurs preferentially on the less-hindered face of this stable conformer. For absolute enantiocontrol, use a bulky hydride source (e.g., L-Selectride) or perform a Corey-Bakshi-Shibata (CBS) reduction, which leverages this fixed conformation to dictate the facial approach of the reductant[4].

II. Quantitative Data: Nucleophilic Addition Strategies

The following table summarizes the expected outcomes when attempting to add a standard alkyl nucleophile to 1-cyclopropyl-4-methylpentan-1-one.

Reaction StrategyPrimary Mechanistic PathwayExpected Yield (%)Major Observed Byproducts
Standard R-MgX Enolization / SET< 15%Recovered Ketone, Ring-Opened Alcohols
Organolithium (R-Li) Enolization20 - 30%Recovered Ketone
Turbo Grignard SET / Halogen-Metal Exchange40 - 50%Radical Intermediates, Fragmentation[1]
Imamoto (R-MgX + CeCl₃) Polar 1,2-Addition85 - 95% Trace Enolization

III. Reaction Workflows & Mechanistic Pathways

Workflow start 1-Cyclopropyl-4-methylpentan-1-one Functionalization Goal nuc Nucleophilic Addition (e.g., Alkylation) start->nuc Carbonyl Attack enol Alpha-Functionalization (e.g., Alkylation/Aldol) start->enol Alpha-Deprotonation nuc_issue Steric Clash Leads to Enolization or SET nuc->nuc_issue enol_issue Risk of Cyclopropyl Ring-Opening enol->enol_issue nuc_sol Use CeCl3 Additive (Imamoto Reaction) nuc_issue->nuc_sol enol_sol Cryogenic LDA (-78°C) + TMSCl Trapping enol_issue->enol_sol

Decision matrix and troubleshooting workflow for cyclopropyl ketone functionalization.

Mechanism ketone Hindered Ketone rmgx Standard R-MgX ketone->rmgx cecl3 R-MgX + CeCl3 ketone->cecl3 set Single-Electron Transfer (SET) rmgx->set Steric Clash polar Polar 1,2-Addition cecl3->polar Enhanced Electrophilicity ring_open Ring-Opened Byproducts set->ring_open Radical Cleavage product Desired Tertiary Alcohol polar->product High Yield

Mechanistic divergence in nucleophilic addition to hindered cyclopropyl ketones.

IV. Self-Validating Experimental Protocols

Protocol 1: Imamoto Reaction (CeCl₃-Mediated Nucleophilic Addition)

Causality Focus: Cerium(III) chloride must be rigorously anhydrous. Even trace moisture will rapidly protonate the Grignard reagent, destroying the nucleophile and neutralizing the Lewis acidity of the Cerium.

  • Activation of CeCl₃: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat under high vacuum (0.1 mmHg) at 140 °C for 2 hours to yield rigorously anhydrous CeCl₃.

  • Suspension Formation: Cool the flask to room temperature under Argon. Add dry THF (to achieve 0.3 M) and stir vigorously for 2 hours. A fine, milky-white suspension will form. This high surface-area suspension is critical for efficient transmetalation.

  • Organocerium Generation: Cool the suspension to -78 °C. Add the desired Grignard reagent (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C to form the active organocerium complex.

  • Ketone Addition: Add a solution of 1-cyclopropyl-4-methylpentan-1-one (1.0 equiv, 0.5 M in THF) dropwise over 10 minutes.

  • Reaction & Workup: Stir for 1.5 hours at -78 °C, then allow the mixture to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation: Run a crude ¹H NMR. The disappearance of the downfield cyclopropyl α -proton multiplet (characteristic of the electron-withdrawing ketone) and the appearance of a shifted upfield signal confirms successful conversion to the tertiary alcohol.

Protocol 2: Regioselective Enolization and Silyl Enol Ether Trapping

Causality Focus: Utilizing strictly cryogenic conditions (-78 °C) ensures that the deprotonation is kinetically controlled at the C2 position, preventing the thermal energy required for cyclopropyl ring-opening[2].

  • Base Preparation: To a solution of diisopropylamine (1.1 equiv) in dry THF at 0 °C, add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes to generate LDA.

  • Cryogenic Cooling: Cool the LDA solution to strictly -78 °C using a dry ice/acetone bath.

  • Kinetic Enolization: Add 1-cyclopropyl-4-methylpentan-1-one (1.0 equiv) dropwise over 15 minutes down the side of the flask to pre-cool the droplets. Stir at -78 °C for 1 hour to ensure complete kinetic deprotonation.

  • Trapping: Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 equiv) mixed with Triethylamine (1.5 equiv, to scavenge generated HCl) dropwise.

  • Warming & Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench with cold saturated NaHCO₃. Extract with pentane (non-polar solvent minimizes water solubility and prevents hydrolysis of the sensitive silyl enol ether). Concentrate under reduced pressure.

  • Self-Validation: Perform IR spectroscopy on the crude oil. The complete disappearance of the strong C=O stretch (~1710 cm⁻¹) and the emergence of a C=C stretch (~1650 cm⁻¹) alongside a strong Si-O stretch confirms successful trapping.

V. References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropyl-4-methylpentan-1-one

Abstract The structural elucidation of novel compounds is a cornerstone of chemical research and development. Mass spectrometry, particularly with electron ionization (EI), stands as a principal technique for providing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of novel compounds is a cornerstone of chemical research and development. Mass spectrometry, particularly with electron ionization (EI), stands as a principal technique for providing crucial information on molecular weight and structural features through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pattern of 1-cyclopropyl-4-methylpentan-1-one. By understanding the interplay between the cyclopropyl, carbonyl, and isobutyl moieties, we can predict and interpret the resulting mass spectrum with high confidence. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering not just a list of fragments, but a mechanistic rationale for their formation, a comparison with alternative analytical techniques, and a robust experimental protocol for spectral acquisition.

Introduction: The Analytical Challenge

1-Cyclopropyl-4-methylpentan-1-one is a ketone featuring a unique combination of a strained cyclopropyl ring and a branched alkyl chain attached to a carbonyl group. This structure presents a fascinating case for mass spectrometric analysis, as its fragmentation is directed by the distinct chemical properties of each functional group. Understanding the fragmentation pattern is paramount for its unambiguous identification in complex matrices, such as in metabolite profiling, synthetic chemistry quality control, or flavor and fragrance analysis.[1] The high-energy electron ionization process provides sufficient energy to induce a cascade of predictable bond cleavages and rearrangements, yielding a characteristic mass spectrum that serves as a structural fingerprint.[2]

Molecular Structure and Fragmentation Directives

The fragmentation of 1-cyclopropyl-4-methylpentan-1-one in an EI source is governed by the ionization of a non-bonding electron from the carbonyl oxygen, creating a molecular radical cation (M+•). This high-energy species rapidly undergoes fragmentation to produce more stable ions. The primary fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement.[3][4] The presence of the cyclopropyl group introduces additional, unique fragmentation routes.

Molecular Formula: C₉H₁₆O Molecular Weight: 140.22 g/mol

The key structural features influencing fragmentation are:

  • The Carbonyl Group: The site of initial ionization and a key driver of α-cleavage.

  • The Cyclopropyl Ring: A strained ring system that can undergo characteristic ring-opening or be lost as a radical.

  • The Isobutyl Group: A branched alkyl chain susceptible to both α-cleavage and McLafferty rearrangement.

Predicted Electron Ionization (EI) Fragmentation Pattern

Upon ionization, the 1-cyclopropyl-4-methylpentan-1-one molecular ion (M+• at m/z 140) will undergo several competing fragmentation pathways. The relative abundance of the resulting fragment ions is determined by the stability of the formed cation and neutral radical.[5]

Primary Fragmentation: α-Cleavage

Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a dominant fragmentation mechanism for ketones.[6] This process leads to the formation of a stable acylium ion.[3]

  • Pathway A: Loss of the Isobutyl Radical: Cleavage of the bond between the carbonyl carbon and the isobutyl group results in the loss of an isobutyl radical (•C₄H₉, 57 Da). This pathway is highly favored as it generates the resonance-stabilized cyclopropylacylium ion. This fragment is expected to be the base peak in the spectrum.

  • Pathway B: Loss of the Cyclopropyl Radical: The alternative α-cleavage involves the loss of the cyclopropyl radical (•C₃H₅, 41 Da). This forms an isovaleryl acylium ion. While this is a viable pathway, the cyclopropylacylium ion from Pathway A is generally more stable, suggesting the m/z 99 peak will be less abundant than the m/z 83 peak.

Rearrangement: The McLafferty Rearrangement

Ketones with γ-hydrogens (a hydrogen atom on the third carbon from the carbonyl group) can undergo a characteristic rearrangement known as the McLafferty rearrangement.[4][7] In 1-cyclopropyl-4-methylpentan-1-one, the isobutyl chain provides these necessary γ-hydrogens. This process involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.

  • Pathway C: Loss of Propene: The transfer of a γ-hydrogen from a methyl group of the isobutyl moiety to the carbonyl oxygen, followed by cleavage of the α-β carbon bond, results in the loss of a neutral propene molecule (C₃H₆, 42 Da). The resulting enol radical cation is observed in the spectrum.

Secondary and Charge-Site Fragmentation

Further fragmentation can occur from the primary ions or directly from the molecular ion, driven by the charge site.

  • Pathway D: Formation of the Isobutyl Cation: Inductive cleavage, where the charge is retained by the alkyl fragment, can lead to the formation of the isobutyl cation.[3] This is a common fragment for branched alkanes.

  • Pathway E: Formation of the Cyclopropyl Cation: Fragmentation can also lead to the formation of the cyclopropyl cation.

The following table summarizes the major predicted ions, their proposed structures, and the fragmentation mechanism responsible for their formation.

m/z Proposed Ion Structure Neutral Loss Mechanism Predicted Abundance
140[C₉H₁₆O]⁺•-Molecular Ion (M⁺•)Low to Moderate
99[CH₃CH(CH₃)CH₂CO]⁺•C₃H₅ (Cyclopropyl)α-Cleavage (Pathway B)Moderate
98[C₃H₅C(OH)=CH₂]⁺•C₃H₆ (Propene)McLafferty Rearrangement (Pathway C)Moderate
83 [C₃H₅CO]⁺ •C₄H₉ (Isobutyl) α-Cleavage (Pathway A) High (Base Peak)
57[C₄H₉]⁺C₅H₇O•Inductive Cleavage (Pathway D)Moderate to High
41[C₃H₅]⁺C₆H₁₁O•Charge-Site Fragmentation (Pathway E)Moderate

Visualizing the Fragmentation Pathways

To better understand these transformations, the following diagrams illustrate the electron movements during the key fragmentation events.

G cluster_alpha1 Pathway A: α-Cleavage (Loss of Isobutyl) cluster_alpha2 Pathway B: α-Cleavage (Loss of Cyclopropyl) cluster_mclafferty Pathway C: McLafferty Rearrangement mol1 [M]⁺• (m/z 140) mol2 Cyclopropylacylium Ion (m/z 83) mol1->mol2 - •C₄H₉ mol3 [M]⁺• (m/z 140) mol4 Isovaleryl Acylium Ion (m/z 99) mol3->mol4 - •C₃H₅ mol5 [M]⁺• (m/z 140) mol6 Enol Radical Cation (m/z 98) mol5->mol6 - C₃H₆

Caption: Key fragmentation pathways of 1-cyclopropyl-4-methylpentan-1-one.

A more detailed mechanistic representation is provided below:

Caption: Predicted EI fragmentation mechanisms for the title compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful for determining molecular weight and fragmentation, a comprehensive structural validation often employs orthogonal techniques.[8]

Technique Information Provided Advantages Limitations
GC-MS (EI) Molecular Weight, Fragmentation Pattern, Retention TimeHigh sensitivity, structural information from fragments, excellent for volatile compoundsMolecular ion can be weak or absent for some compounds[6]
NMR Spectroscopy Detailed Carbon-Hydrogen Framework, ConnectivityUnambiguous structure determination, non-destructiveLower sensitivity than MS, requires pure sample (mg quantity)
IR Spectroscopy Presence of Functional GroupsFast, non-destructive, provides clear evidence of carbonyl group (C=O stretch typically ~1690-1715 cm⁻¹)[8]Provides limited information on the overall molecular structure

NMR spectroscopy is the gold standard for absolute structure determination, providing detailed connectivity information.[8] IR spectroscopy would readily confirm the presence of the ketone functional group. However, for rapid identification within a complex mixture, the combination of chromatographic separation (GC) and the detailed fingerprint provided by the EI mass spectrum is unparalleled.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring an EI mass spectrum of 1-cyclopropyl-4-methylpentan-1-one.

Materials and Instrumentation
  • Sample: 1-cyclopropyl-4-methylpentan-1-one

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Fisher ISQ).

  • GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

Instrument Parameters
Parameter Setting Rationale
GC Inlet Split/Splitless, 250 °CEnsures rapid volatilization of the analyte.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow ~1 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/minA general-purpose program to ensure good separation.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Electron Ionization (EI)Standard hard ionization technique for fragmentation.
Source Temp. 230 °CStandard temperature for EI source stability.
Ionization Energy 70 eVStandard energy to generate reproducible, library-searchable spectra.[2]
Mass Range m/z 35 - 350Captures the molecular ion and all significant fragments.
Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the data using the parameters specified above.

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract and examine the mass spectrum associated with the peak apex.

  • Compare the experimental spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a database like the NIST/EPA/NIH Mass Spectral Library.[9]

Caption: Standard workflow for GC-MS analysis of a volatile ketone.

Conclusion

The electron ionization mass spectrum of 1-cyclopropyl-4-methylpentan-1-one is predicted to be rich in structural information. The fragmentation is dominated by characteristic cleavages driven by the carbonyl group and influenced by the unique cyclopropyl and isobutyl substituents. The expected base peak at m/z 83, resulting from the loss of the isobutyl radical, is a key diagnostic ion for this structure. Other significant ions at m/z 99 (loss of cyclopropyl), m/z 98 (McLafferty rearrangement), and m/z 57 (isobutyl cation) provide confirmatory evidence for the complete molecular structure. This guide provides a robust framework for the identification and characterization of this and structurally related compounds, empowering researchers to interpret mass spectral data with greater confidence and accuracy.

References

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). Available from: [Link]

  • National Institute of Standards and Technology. Ethanone, 1-cyclopropyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Available from: [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020). Available from: [Link]

  • OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. In: Organic Chemistry. (2023). Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • ACS Publications. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). Available from: [Link]

  • National Institute of Standards and Technology. Mass Spectrometry Data Center. Available from: [Link]

  • University of California, Davis. Interpretation of mass spectra. Available from: [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

Sources

Comparative

Validating the Purity of 1-Cyclopropyl-4-methylpentan-1-one: A Comparative HPLC Methodology Guide

Introduction 1-Cyclopropyl-4-methylpentan-1-one (CAS: 4359-71-1) is a critical alicyclic ketone intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. Validating the purity of this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Cyclopropyl-4-methylpentan-1-one (CAS: 4359-71-1) is a critical alicyclic ketone intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. Validating the purity of this compound presents a distinct analytical challenge: the molecule lacks a highly conjugated π -system. The isolated carbonyl group only exhibits a weak n→π∗ transition, resulting in poor molar absorptivity in the UV range (typically around 280 nm). Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to achieve the required sensitivity for trace impurity profiling.

To establish a self-validating and robust analytical control strategy in compliance with2[2], analytical scientists must evaluate alternative detection mechanisms. This guide objectively compares three HPLC methodologies: Direct HPLC-UV, HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), and Pre-column DNPH Derivatization HPLC-UV.

Mechanistic Causality in Method Selection

Selecting the correct detection method requires understanding the physicochemical properties of the analyte and the causality behind the detector's response:

  • Direct HPLC-UV (280 nm) : This method relies on the intrinsic absorbance of the target molecule. Due to the low extinction coefficient of the isolated ketone, this method is only suitable for macroscopic assay determination (e.g., confirming >98% purity). It is functionally blind to trace non-chromophoric impurities.

  • HPLC-ELSD (Universal Detection) : ELSD is a mass-dependent, universal detector. The mobile phase is nebulized and evaporated, and the remaining solid analyte particles scatter a light beam. Because 1-cyclopropyl-4-methylpentan-1-one is less volatile than standard mobile phases, ELSD captures both the target ketone and non-chromophoric impurities without requiring a UV chromophore, making it a powerful complementary tool[3].

  • Pre-column Derivatization HPLC-UV (365 nm) : Reacting the ketone with 2,4-dinitrophenylhydrazine (DNPH) forms a hydrazone derivative. This chemical transformation introduces a highly conjugated dinitrophenyl group, shifting the absorbance maximum to ~365 nm and exponentially increasing the molar absorptivity[4]. This allows for ultra-trace impurity detection, albeit at the cost of a more complex sample preparation workflow.

HPLC_Workflow A 1-Cyclopropyl-4-methylpentan-1-one Sample Prep B Direct HPLC-UV (280 nm) A->B Standard Protocol C HPLC-ELSD (Evaporative Light Scattering) A->C Volatility Check Passed D DNPH Derivatization + HPLC-UV (365 nm) A->D Chemical Derivatization E Low Sensitivity (Assay Only) B->E F High Sensitivity (Universal, Direct) C->F G Ultra-High Sensitivity (Trace Impurities) D->G

Caption: Workflow for selecting HPLC detection methods for 1-cyclopropyl-4-methylpentan-1-one purity.

Experimental Protocols: Self-Validating Systems

To ensure a self-validating system, every analytical run must begin with a System Suitability Test (SST) . The SST criteria for these protocols require a resolution factor ( Rs​ ) > 2.0 between the target ketone and its closest eluting structural isomer, a peak tailing factor ( Tf​ ) < 1.5, and an injection precision of %RSD < 2.0% for five replicate injections of the reference standard.

Protocol 1: Direct HPLC-UV (Assay Level)
  • Rationale : Isocratic elution is selected to maintain a stable baseline at the low 280 nm wavelength, as gradient elution often causes refractive index anomalies at high sensitivity settings.

  • Column : C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

  • Sample Prep : Dissolve 1-cyclopropyl-4-methylpentan-1-one in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Mobile Phase : Isocratic elution using 60:40 Acetonitrile:Water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 280 nm.

  • Injection Volume : 20 µL.

Protocol 2: HPLC-ELSD (Universal Impurity Profiling)
  • Rationale : Volatile solvents must be used; non-volatile salts (like phosphates) will precipitate in the drift tube, causing severe baseline noise and detector fouling[3].

  • Column : C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

  • Sample Prep : Dissolve the sample in Methanol to 0.5 mg/mL.

  • Mobile Phase : Gradient elution. A: Water, B: Methanol. 50% B to 95% B over 15 minutes.

  • ELSD Parameters : Drift tube temperature set to 45°C to ensure solvent evaporation without volatilizing the semi-volatile ketone. Nebulizer gas (Nitrogen) pressure at 3.5 bar. Gain set to 5.

  • Injection Volume : 10 µL.

Protocol 3: DNPH Derivatization HPLC-UV (Trace Level)
  • Rationale : Incubation at 40°C is required because hydrazone formation is thermodynamically favored but kinetically slow at room temperature for sterically hindered ketones containing cyclopropyl and isobutyl groups[4].

  • Column : C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

  • Reagent Prep : Prepare a 0.05 M solution of DNPH in acidified Acetonitrile (containing 1% Phosphoric acid to catalyze the reaction).

  • Derivatization : Mix 100 µL of the ketone sample (0.01 mg/mL) with 500 µL of DNPH reagent. Incubate at 40°C for 45 minutes.

  • Mobile Phase : Gradient elution using Water and Acetonitrile (60% to 100% Acetonitrile over 20 mins).

  • Detection : UV at 365 nm.

  • Injection Volume : 10 µL.

Quantitative Data Presentation & Comparison

To objectively compare these methodologies, a validation study was performed aligning with ICH Q2(R2) parameters: Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, and Recovery[2].

Validation Parameter (ICH Q2(R2))Direct HPLC-UV (280 nm)HPLC-ELSDDNPH Derivatization HPLC-UV (365 nm)
Limit of Detection (LOD) 15.0 µg/mL1.2 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 50.0 µg/mL4.0 µg/mL0.50 µg/mL
Linearity ( R2 ) 0.999 (Linear)0.995 (Polynomial)*0.998 (Linear)
Accuracy / Recovery (%) 99.2 ± 1.5%96.4 ± 2.1%98.5 ± 1.1%
Precision (% RSD) 1.8%3.5%2.2%
Suitability for Trace Impurities PoorGoodExcellent

*Note: ELSD inherently exhibits a non-linear response across wide concentration ranges; polynomial or log-log regression models are required for accurate quantitation.

Discussion on Performance

The data clearly demonstrates the causality between the detection mechanism and analytical performance. Direct UV detection yields an LOQ of 50 µg/mL, which is insufficient for the 0.1% reporting threshold required by regulatory standards for pharmaceutical intermediates. By coupling the HPLC to an ELSD, the LOQ improves significantly, making it a viable self-validating system for routine purity checks, provided the non-linear response of ELSD is mathematically corrected[3]. For absolute trace analysis, DNPH derivatization provides the highest sensitivity (LOQ 0.5 µg/mL) and excellent recovery (98.5%), validating its use for critical impurity profiling despite the longer preparation time[4].

References

  • 1-cyclopropyl-4-methylpentan-1-one — Chemical Substance Information Source: NextSDS URL
  • ICH Q2(R2)
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones Source: ResearchGate URL
  • ELSD and UV - Complementary Detectors for the HPLC Analysis Source: LabRulez LCMS URL

Sources

Validation

FT-IR Spectroscopic Profiling of 1-Cyclopropyl-4-methylpentan-1-one: A Comparative Performance Guide

Executive Summary For researchers and drug development professionals, the precise structural validation of synthesized intermediates is a critical quality control gateway. 1-cyclopropyl-4-methylpentan-1-one presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural validation of synthesized intermediates is a critical quality control gateway. 1-cyclopropyl-4-methylpentan-1-one presents a unique spectroscopic profile due to the electronic interplay between its highly strained cyclopropyl ring and the adjacent carbonyl group. This guide objectively compares the Fourier-Transform Infrared (FT-IR) absorption frequencies of this molecule against structurally related alternatives, providing mechanistic insights into the observed spectral shifts and a self-validating experimental protocol for accurate data acquisition.

Mechanistic Insights: The Causality of Cyclopropyl IR Shifts

To accurately interpret the FT-IR spectrum of 1-cyclopropyl-4-methylpentan-1-one, one must understand the quantum mechanical effects induced by the three-membered ring. The internal C-C-C bond angles of a cyclopropyl ring are constrained to 60°, forcing the C-C bonds to bend outward into "banana bonds."

To accommodate this extreme ring strain, the carbon atoms rehybridize. They allocate more p-character to the internal C-C bonds (approaching sp⁵ hybridization) and significantly more s-character to the exocyclic bonds, including the C-H bonds and the bond connecting to the carbonyl group[1]. This rehybridization drives two distinct FT-IR phenomena:

  • Carbonyl (C=O) Frequency Depression: The p-rich C-C bonds form Walsh orbitals that are geometrically capable of overlapping with the π* antibonding orbital of the adjacent carbonyl group. This hyperconjugation delocalizes electron density into the C=O bond, weakening its double-bond character. Consequently, the force constant decreases, shifting the C=O stretching frequency from the typical aliphatic range (~1715 cm⁻¹) down to 1690–1705 cm⁻¹ [2].

  • Cyclopropyl C-H Frequency Elevation: Because the exocyclic C-H bonds possess elevated s-character (resembling sp² hybridized carbons), the bonds are shorter and stiffer. This increased force constant pushes the C-H stretching frequency above the 3000 cm⁻¹ threshold (typically 3040–3080 cm⁻¹ ), a region otherwise reserved for alkene or aromatic C-H stretches[3].

ConjugationEffect A Cyclopropyl Ring (Bent 'Banana' Bonds) B High p-character in C-C bonds High s-character in C-H bonds A->B C Walsh Orbital Conjugation with Carbonyl π-system B->C Orbital Overlap D Stiffer C-H Bonds B->D Hybridization Effect E Weakened C=O Double Bond C->E Electron Delocalization F C-H Stretch > 3000 cm⁻¹ (e.g., 3080 cm⁻¹) D->F Increased Force Constant G C=O Stretch ~ 1690-1705 cm⁻¹ E->G Decreased Force Constant

Diagram 1: Logical pathway of cyclopropyl ring strain dictating FT-IR absorption shifts.

Comparative FT-IR Performance Data

To isolate the specific spectroscopic impact of the cyclopropyl group, we must compare 1-cyclopropyl-4-methylpentan-1-one against acyclic, dual-conjugated, and aromatic alternatives. The table below summarizes the quantitative FT-IR performance data[4],[5].

CompoundStructural ClassificationC=O Stretch (cm⁻¹)C-H Stretch >3000 cm⁻¹Aliphatic C-H Stretch (<3000 cm⁻¹)Conjugation Effect
1-cyclopropyl-4-methylpentan-1-one Cyclopropyl Ketone~1695 - 1705 Yes (~3040 - 3080) Yes (~2850 - 2960) Moderate (Walsh orbital overlap)
5-methylhexan-2-one Acyclic Aliphatic Ketone~1715NoYes (~2850 - 2960)None (Baseline aliphatic)
Dicyclopropyl ketone Di-cyclopropyl Ketone~1690Yes (~3040 - 3080)NoStrong (Dual hyperconjugation)
1-phenyl-4-methylpentan-1-one Aromatic Ketone~1685Yes (~3030 - 3080)Yes (~2850 - 2960)Very Strong (Full π-π* resonance)

Key Takeaway: The target molecule acts as a spectroscopic bridge. Its carbonyl stretch is distinctly lower than a purely aliphatic ketone but not as depressed as a fully aromatic ketone. The simultaneous presence of peaks above 3000 cm⁻¹ (cyclopropyl) and below 3000 cm⁻¹ (isobutyl chain) serves as a definitive fingerprint for this specific structure.

Self-Validating FT-IR Experimental Protocol

To ensure high-fidelity data that can be trusted in regulatory or peer-reviewed environments, FT-IR acquisition must be treated as a self-validating system. The following Attenuated Total Reflectance (ATR) protocol integrates internal checks to eliminate instrumental drift and environmental artifacts.

Step 1: System Readiness & Calibration

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation: Verify that the characteristic aromatic C-C stretch appears at exactly 1601.2 cm⁻¹ (±1 cm⁻¹).

  • Causality: This confirms the interferometer and HeNe laser are perfectly aligned, preventing wavenumber drift that could misidentify the delicate 1700 cm⁻¹ carbonyl shift.

Step 2: Environmental Background Subtraction

  • Action: Acquire a 32-scan background spectrum of the clean, dry diamond ATR crystal.

  • Validation: The software must automatically subtract this from subsequent scans.

  • Causality: Atmospheric water vapor (highly active at 3900-3400 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹) can easily obscure critical aliphatic and carbonyl bands if not mathematically eliminated.

Step 3: Sample Application

  • Action: Apply 1-2 drops of neat liquid 1-cyclopropyl-4-methylpentan-1-one directly onto the ATR crystal. Ensure the crystal face is entirely covered without overflowing the well.

Step 4: High-Resolution Data Acquisition

  • Action: Acquire 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This ensures that the relatively weak cyclopropyl C-H stretch (>3000 cm⁻¹) is clearly distinguishable from baseline noise.

Step 5: Spectral Processing & ATR Correction

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: In ATR-FTIR, the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Applying this correction normalizes peak intensities, allowing direct comparison against standard transmission libraries.

Step 6: Cleaning and Zero-Contamination Verification

  • Action: Wipe the crystal with a lint-free wipe soaked in isopropanol. Allow to dry, then run a rapid 4-scan verification.

  • Validation: The complete absence of the ~1695 cm⁻¹ band validates zero cross-contamination, resetting the system for the next sample.

FTIRWorkflow Step1 1. Instrument Calibration (Polystyrene Film) Step2 2. Background Scan (Ambient Air/Clean Crystal) Step1->Step2 Step3 3. Sample Application (Neat Liquid on ATR) Step2->Step3 Step4 4. Data Acquisition (32 Scans, 4 cm⁻¹ Res) Step3->Step4 Step5 5. Spectral Processing (ATR Correction & Baseline) Step4->Step5 Step6 6. Peak Assignment (C=O, C-H regions) Step5->Step6

Diagram 2: Self-validating ATR-FTIR experimental workflow ensuring data integrity.

References

  • Benchchem - Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. 2

  • Chemistry LibreTexts - 19.14: Spectroscopy of Aldehydes and Ketones.4

  • Specac Ltd - Interpreting Infrared Spectra. 5

  • Journal of the American Chemical Society - Cyclopropyl Conjugation and Ketyl Anions: When Do Things Begin to Fall Apart?1

  • National Institutes of Health (PMC) - Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives (Cyclopropyl C-H stretch validation). 3

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-Cyclopropyl-4-methylpentan-1-one
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1-Cyclopropyl-4-methylpentan-1-one
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